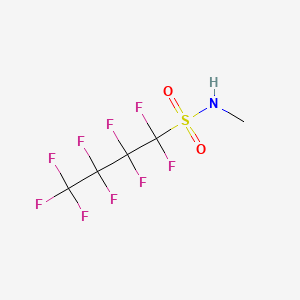

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F9NO2S/c1-15-18(16,17)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZPUWKGPNHWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2NHCH3, C5H4F9NO2S | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071373 | |

| Record name | N-(Methyl)nonafluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68298-12-4 | |

| Record name | N-Methylperfluorobutanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68298-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Methyl)nonafluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- (CAS Number: 34454-97-2) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on toxicity, environmental persistence, and implications for human health based on diverse research findings.

1-Butanesulfonamide is characterized by its nonafluorinated structure, which contributes to its stability and resistance to degradation. The molecular formula is , with a molecular weight of 307.14 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 307.14 g/mol |

| Solubility | Low in water |

| Stability | High (persistent) |

Toxicity Studies

Recent studies have evaluated the toxicity of 1-butanesulfonamide through various in vitro and in vivo assays. Notably, the Environmental Protection Agency (EPA) has conducted transcriptomic studies to assess gene expression changes associated with exposure to this compound.

- Acute Toxicity : Research indicates that 1-butanesulfonamide exhibits low acute toxicity in aquatic organisms, suggesting limited immediate harm at low concentrations .

- Chronic Toxicity : Chronic exposure studies reveal potential endocrine disruption effects and alterations in liver enzyme activity in rodent models .

Persistence and Bioaccumulation

The compound is noted for its high persistence in the environment due to its fluorinated structure. Studies show that it does not readily degrade in aquatic environments, leading to concerns about bioaccumulation:

- Half-life : The half-life of degradation products has been reported as over 48 years under neutral pH conditions .

- Bioaccumulation Potential : Evidence suggests that 1-butanesulfonamide can accumulate in human tissues and wildlife, raising concerns about long-term exposure risks .

Case Studies

Several case studies have illustrated the biological implications of 1-butanesulfonamide:

- Aquatic Toxicity Assessment : A study assessed the effects of this compound on fish populations, revealing significant impacts on reproductive health at concentrations above 10 µg/L .

- Human Health Risk Evaluation : The EPA's evaluation of transcriptomic data indicated potential risks associated with long-term exposure to this compound, particularly concerning liver function and metabolic pathways .

Environmental Impact

The environmental impact of 1-butanesulfonamide is significant due to its persistence and potential for bioaccumulation. It has been detected in various environmental matrices, including soil and water samples from industrial areas.

Regulatory Status

As a perfluorinated compound (PFAS), it falls under increasing regulatory scrutiny due to health concerns associated with PFAS exposure. The EPA has initiated assessments to determine safe exposure levels and potential regulatory actions for compounds like 1-butanesulfonamide.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

- Synonym: N-Methylnonafluorobutanesulfonamide (MeFBSA)

- CASRN : 68298-12-4

- Molecular Formula: C₅H₄F₉NO₂S

- Molecular Weight : 337.15 g/mol

Regulatory Status: MeFBSA is proposed for addition to the U.S. EPA’s Toxics Release Inventory (TRI) under Section 313 of the Emergency Planning and Community Right-to-Know Act (EPCRA) due to its reproductive and developmental toxicity .

Key Toxicity Findings :

- Reproductive/Developmental Effects: A repeated-dose oral toxicity study in rats revealed decreased conception rates, reduced fertility indices, increased postnatal loss, and lower pup viability. Mechanistic studies suggest fluorinated sulfonamides like MeFBSA may disrupt endocrine signaling pathways, though specific molecular targets remain under investigation .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares MeFBSA with structurally related perfluoroalkyl sulfonamides (PFAS):

Toxicity Profiles

MeFBSA (68298-12-4)

MeFBSE (34454-97-2)

Dimethylaminopropyl Derivative (68555-77-1)

Octafluoro Derivative (93894-54-3)

- Lower fluorine content reduces bioaccumulation but may increase renal clearance rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthesis involves nucleophilic substitution between a perfluorinated sulfonyl fluoride precursor and methylamine derivatives. Key steps include:

- Starting material : Perfluorobutanesulfonyl fluoride (C₄F₉SO₂F), a highly fluorinated intermediate.

- Amine reactant : Methylamine (CH₃NH₂) or its derivatives, which replace the fluoride group.

- Base : Aqueous sodium hydroxide (NaOH) or triethylamine (TEA) to deprotonate the amine and drive the reaction.

Reaction equation :

$$

\text{C}4\text{F}9\text{SO}2\text{F} + \text{CH}3\text{NH}2 \xrightarrow{\text{Base}} \text{C}4\text{F}9\text{SO}2\text{N(H)CH}_3 + \text{HF}

$$

- Temperature: 20–40°C (ambient to mildly elevated).

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Reaction time: 4–12 hours.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

| Parameter | Industrial Process Details |

|---|---|

| Reactor type | Tubular flow reactor with PTFE lining |

| Throughput | 50–100 kg/day |

| Purification | Sequential distillation and crystallization |

| Yield | 75–85% (optimized for minimal HF byproduct) |

Key challenges include managing HF emission and ensuring complete fluorination. Automated systems control stoichiometry and temperature to mitigate side reactions.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s persistence as a PFAS (per- and polyfluoroalkyl substance):

- Chromatography : Silica gel columns with hexane/ethyl acetate eluents.

- Crystallization : Recrystallization from ethanol/water mixtures.

- Analytical validation :

- NMR : Confirm fluorine substitution patterns ($$^{19}\text{F}$$ NMR: δ −80 to −120 ppm).

- Mass spectrometry : ESI-TOF for molecular ion validation (theoretical [M-H]⁻: 412.1 g/mol).

Q & A

Q. What are the regulatory considerations for handling 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-1-butanesulfonamide in laboratory settings?

The compound is regulated under EPA’s Significant New Use Rules (SNURs) due to its potential environmental and health impacts. Researchers must adhere to reporting requirements for synthesis, disposal, and exposure mitigation under 40 CFR §721.11634. Experimental protocols should include risk assessments for fluorinated sulfonamide derivatives, particularly regarding bioaccumulation and toxicity .

Q. What synthetic strategies are effective for preparing derivatives of nonafluoro-N-methyl-1-butanesulfonamide?

Functionalization often involves nucleophilic substitution at the sulfonamide nitrogen. For example, hydroxyethyl derivatives (e.g., CAS 34454-99-4) can be synthesized via alkoxylation using 2-hydroxyethyl halides in anhydrous solvents like THF or DMF under inert atmospheres. Purity (>98%) is achievable through repeated recrystallization in fluorinated solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₆H₆F₉NO₃S: 343.17 g/mol) and nuclear magnetic resonance (NMR) to resolve fluorocarbon backbone signals (¹⁹F NMR: δ -70 to -130 ppm for CF₃ and CF₂ groups). Purity assays via HPLC with UV detection at 210 nm are recommended .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices?

Due to its high electronegativity and persistence, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ionization is preferred. Optimize extraction using solid-phase cartridges (e.g., C18 or WAX phases) and account for matrix effects from co-eluting perfluoroalkyl substances (PFAS) .

Q. How does the compound’s environmental persistence compare to other PFAS?

Its shorter perfluorobutyl chain confers lower bioaccumulation potential than long-chain PFAS (e.g., PFOA). However, the sulfonamide group increases resistance to hydrolysis. Degradation studies using advanced oxidation processes (AOPs) like UV/persulfate reveal half-lives >100 hours in aqueous systems, necessitating tailored remediation strategies .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The electron-withdrawing perfluoroalkyl chain enhances the sulfonamide’s electrophilicity, facilitating SN2 reactions. Computational studies (DFT) show that steric hindrance at the nitrogen center influences regioselectivity in arylations. Kinetic experiments in polar aprotic solvents (e.g., DMSO) validate these models .

Q. How does structural modification impact its toxicity profile?

Substitution at the N-methyl group (e.g., hydroxyethyl or phosphonate esters) alters metabolic pathways. In vitro assays with hepatic cell lines (HepG2) show that derivatives with hydrophilic groups reduce mitochondrial membrane depolarization by 40–60% compared to the parent compound. Structure-activity relationships (SAR) should guide safer analog design .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for air-sensitive reactions and fluoropolymer-coated glassware to prevent adsorption .

- Environmental Analysis : Spike recovery tests (80–120%) are critical for validating PFAS detection methods due to ubiquitous contamination risks .

- Computational Modeling : Leverage Gaussian 16 or ORCA for DFT calculations on fluorinated intermediates, focusing on Fukui indices to predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.